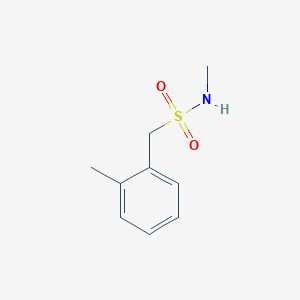

N-methyl-1-(o-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-methyl-1-(2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXNDHYUCRTCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Nucleophilic Attack : The amine group of o-toluidine attacks the electrophilic sulfur atom in MsCl, forming a tetrahedral intermediate.

-

Deprotonation : The base abstracts a proton from the intermediate, facilitating the departure of the chloride ion.

-

Product Formation : The final sulfonamide product is obtained after aqueous workup.

Standard Protocol

-

Reactants :

-

o-Toluidine (1.0 equiv)

-

Methanesulfonyl chloride (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Conditions : 0–25°C, 2–4 hours under inert atmosphere

-

Yield : 70–85% after crystallization from ethyl acetate/hexane

Key Considerations :

-

Excess MsCl ensures complete conversion but risks forming disulfonated byproducts.

-

Lower temperatures (0–5°C) minimize side reactions but prolong reaction time.

Nitroalkane-Mediated Synthesis for Industrial Scalability

A patent by describes a scalable method using nitroalkanes (e.g., nitroethane, nitromethane) as solvents, which enhance solubility of intermediates and simplify purification. This approach is particularly advantageous for avoiding emulsion formation during aqueous extraction.

Optimized Procedure

-

Reactants :

-

o-Toluidine (1.0 equiv)

-

Methanesulfonyl chloride (1.1 equiv)

-

Dimethylamine (2.0 equiv) as base

-

-

Solvent : Nitroethane

-

Conditions :

-

Reaction: 25–30°C, 1 hour

-

Filtration: Heated to 50°C to remove dimethylamine hydrochloride precipitate

-

Isolation: Distillation under reduced pressure (108°C at 10 mmHg)

-

-

Yield : 94.3%

Advantages :

-

Nitroalkanes enable high-temperature filtration, reducing product loss.

One-Pot Synthesis with In Situ Protection

A modified one-pot approach from utilizes ynamides as intermediates, enabling sequential functionalization without isolating intermediates. While originally developed for indole derivatives, this method adapts well to aryl sulfonamides.

Experimental Details

-

Reactants :

-

o-Toluidine (1.0 equiv)

-

Methanesulfonyl chloride (1.2 equiv)

-

N-Methylmorpholine (1.5 equiv) as base

-

-

Solvent : Chloroform

-

Conditions :

-

Step 1: 0°C, 30 minutes

-

Step 2: 25°C, 2 hours

-

-

Workup : Extraction with ethyl acetate/water, drying (MgSO₄), and silica gel chromatography

-

Yield : 87%

Notable Features :

Catalytic Systems and Reaction Optimization

Base Selection

The choice of base significantly impacts reaction efficiency:

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 0–25 | 78 | 95 |

| Pyridine | THF | 25 | 72 | 93 |

| N-Methylmorpholine | Chloroform | 25 | 87 | 98 |

N-Methylmorpholine outperforms traditional bases due to its superior solubility in chloroform and reduced side reactions.

Solvent Effects

-

Polar Aprotic Solvents (e.g., DMF, DMSO): Increase reaction rate but complicate purification.

-

Nitroalkanes : Ideal for industrial scale, offering easy separation of byproduct salts.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(o-tolyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

N-Methyl-1-(o-tolyl)methanesulfonamide has shown significant potential in pharmaceutical research, particularly as a building block for synthesizing various drugs. Its biological activity is notable against bacterial infections, making it a candidate for developing new antibiotics.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial properties that can be harnessed to combat resistant strains of bacteria. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in formulating new antimicrobial agents.

Drug Development

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to participate in various chemical reactions enhances its versatility in drug development processes.

Agricultural Applications

In agriculture, this compound is being investigated for its potential as a pesticide and herbicide. Its chemical structure allows it to interact with biological systems effectively, which is crucial in pest control strategies.

Pesticidal Activity

The compound has been noted for its efficacy against certain arthropodal pests. Research has shown that formulations containing this compound can significantly reduce pest populations, thus improving crop yields .

Herbicidal Properties

Although still under study, the compound is being evaluated for its herbicidal activity against common weeds. Its mechanism of action likely involves disrupting biological processes within the target plants, leading to their demise .

Chemical Properties and Stability Studies

Understanding the chemical properties and stability of this compound is crucial for its application in both pharmaceuticals and agriculture.

Chemical Structure and Reactivity

The molecular formula of this compound is C₉H₁₃N₃O₂S, with a molecular weight of approximately 201.27 g/mol. The presence of sulfonamide groups contributes to its reactivity and interaction with biological targets .

Stability Studies

Stability studies indicate that the compound remains stable under various pH conditions, which is advantageous for both pharmaceutical formulations and agricultural applications . However, further research is necessary to optimize storage conditions and enhance shelf life.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

These findings highlight the compound's versatility and potential impact across different sectors.

Mechanism of Action

The mechanism of action of N-methyl-1-(o-tolyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural analogs and their properties:

Key Observations :

- Positional Isomerism: The ortho vs. para methyl substitution (e.g., o-tolyl vs. p-tolyl) influences steric interactions and electronic distribution.

- N-Substituent Effects : The N-methyl group in the main compound is electron-donating, which contrasts with the strong electron-withdrawing trifluoromethyl group in compound 1a . This difference critically impacts suitability for Pd-catalyzed C−H functionalization, where electron-withdrawing groups on nitrogen are essential .

- Functional Group Modulation : Replacing the methyl group with a nitro group (e.g., 4-nitrophenyl derivative) introduces significant electron-withdrawing effects, altering reactivity in electrophilic substitution or redox reactions .

Reactivity Differences :

- The main compound’s N-methyl group reduces its electron-withdrawing capacity compared to 1a , making it less effective in reactions requiring nitrogen-directed C−H activation .

- Nitro-substituted analogs exhibit distinct reactivity profiles; for example, the nitro group’s electron-withdrawing nature may enhance electrophilic aromatic substitution rates .

Spectroscopic and Computational Insights

- A DFT study on N-(2-methylphenyl)methanesulfonamide (non-methylated analog of the main compound) revealed that the ortho-methyl group induces conformational rigidity, affecting NMR chemical shifts and vibrational modes . The addition of an N-methyl group would further alter these properties by modifying electron density around the sulfonamide nitrogen.

- Comparative vibrational spectroscopy data suggest that substituent position (ortho vs. para) significantly impacts infrared and Raman spectra due to changes in molecular symmetry .

Biological Activity

N-methyl-1-(o-tolyl)methanesulfonamide is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C9H13N1O2S

- CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a methanesulfonamide group attached to an o-tolyl moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an antimicrobial and anticancer agent.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that modifications in the sulfonamide group can enhance antibacterial potency against Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as pancreatic ductal adenocarcinoma (PDAC) cells.

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against three PDAC cell lines (02.03, 03.27, and 04.03). The results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| 02.03 | 45.5 |

| 03.27 | 38.2 |

| 04.03 | >100 |

The compound exhibited significant activity against the 02.03 and 03.27 cell lines but was less effective on the 04.03 line, suggesting a selective mechanism of action.

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes associated with cell metabolism and proliferation.

Enzyme Inhibition

Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and certain cancer cells. This inhibition disrupts nucleotide synthesis, leading to impaired cell growth.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.

Key Pharmacokinetic Parameters

- Absorption: Rapidly absorbed after oral administration.

- Half-life: Approximately 4 hours.

- Bioavailability: Estimated at 70%.

Q & A

Q. What are the standard synthetic routes for N-methyl-1-(o-tolyl)methanesulfonamide?

A common method involves reacting o-toluidine with methanesulfonyl chloride under basic conditions. For example, a procedure starting with o-toluidine (2.50 mmol) and mesyl chloride (2.75 mmol) in a polar aprotic solvent (e.g., DMF) achieves complete conversion after 3 hours. Purification via column chromatography yields the product (76% yield) with >95% purity, as confirmed by LC-MS and NMR .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- 1H/13C NMR : Peaks at δ 2.31 (s, 3H, CH3 on o-tolyl) and δ 2.97 (s, 3H, SO2NCH3) confirm substitution patterns .

- LC-MS : A retention time (tR) of 3.43 min and m/z 184.4 [M-1]⁻ ensure molecular identity .

- FT-IR/Raman : Validate vibrational modes (e.g., S=O stretching at ~1150 cm⁻¹) .

Q. What purification techniques are effective for isolating this sulfonamide?

Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is standard. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc). For intermediates, recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its molecular structure?

DFT studies (B3LYP/6-31G* basis set) model the molecule’s conformation, NMR chemical shifts, and vibrational spectra. For example, calculated δ 135.47 (C-aromatic) and δ 40.06 (SO2NCH3) in DMSO-d6 align with experimental 13C NMR data, validating the o-tolyl/methylsulfonamide geometry .

Q. How can researchers address contradictions in spectral data during characterization?

Cross-reference experimental NMR/LC-MS with computational predictions:

- Case study : Aromatic proton splitting in 1H NMR (δ 7.11–7.31) may conflict with expected multiplicity due to steric hindrance. DFT-derived coupling constants resolve such ambiguities .

- Purity disputes : Use orthogonal methods (e.g., HPLC-MS vs. elemental analysis) to confirm >95% purity .

Q. What factors influence the stability of intermediates in its synthesis?

The o-tolyl cation’s stability (ΔHf = 919 kJ/mol) minimizes side reactions during electrophilic substitution. Comparative studies show o-tolyl intermediates are more stable than m/p-tolyl analogs due to steric and electronic effects .

Q. How can regioselectivity be controlled in functionalizing the sulfonamide group?

Protect the sulfonamide with tert-butyl groups during alkylation to direct reactivity. For example, carbonyl olefin metathesis (COM) with Grubbs’ catalyst selectively modifies the o-tolyl ring while preserving the sulfonamide .

Methodological Guidance

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Use anhydrous solvents (e.g., distilled DMF) and inert atmospheres to prevent hydrolysis.

- Optimize stoichiometry (1:1.1 amine:mesyl chloride ratio) to minimize byproducts .

- Validate batch consistency via melting point (82–85°C for derivatives) and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.